molecular formula C20H21FN4O B2742165 1-(4-fluorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea CAS No. 1421455-88-0

1-(4-fluorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea

Cat. No.: B2742165
CAS No.: 1421455-88-0
M. Wt: 352.413
InChI Key: CCRPAFJDATVYRA-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea typically involves the following steps:

    Formation of the Imidazole Derivative: The initial step involves the synthesis of the 2-phenyl-1H-imidazole derivative through a condensation reaction between benzylamine and glyoxal in the presence of an acid catalyst.

    Alkylation: The imidazole derivative is then alkylated using 1-bromo-3-chloropropane to introduce the propyl chain.

    Urea Formation: The final step involves the reaction of the alkylated imidazole with 4-fluorobenzyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-methylbenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea: Similar structure but with a methyl group instead of fluorine.

Uniqueness

1-(4-fluorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this derivative potentially more effective in its applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[3-(2-phenylimidazol-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c21-18-9-7-16(8-10-18)15-24-20(26)23-11-4-13-25-14-12-22-19(25)17-5-2-1-3-6-17/h1-3,5-10,12,14H,4,11,13,15H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRPAFJDATVYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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